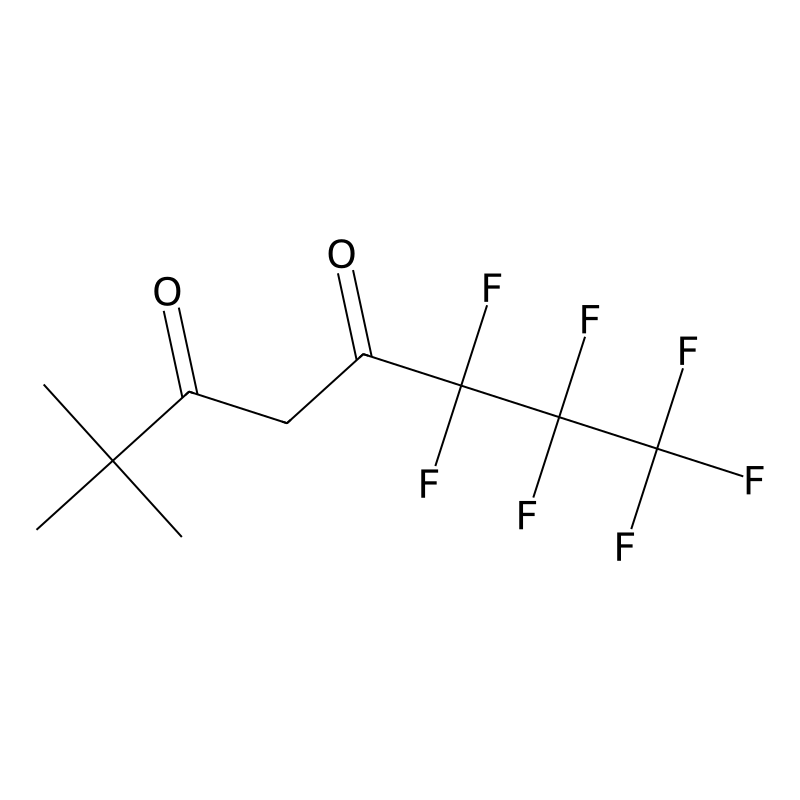

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

Content Navigation

Standard β-diketones (acacH, dpm, HFAA) often fail to deliver the volatility, solubility, and Lewis acidity required for high-throughput CVD and precise NMR shift reagent applications. The FOD ligand’s unique asymmetric design-combining a sterically bulky tert-butyl group with an electron-withdrawing heptafluoropropyl chain-resolves this by forming exceptionally stable, volatile metal complexes. Key process outcomes: • Maximizes Cu film growth rates over Cu(hfac)₂ for semiconductor manufacturing throughput. • Provides greater ¹H/¹³C spectral dispersion than Eu(dpm)₃, enabling confident stereochemical assignments. • Efficient supercritical CO₂ metal extraction, reducing organic solvent reliance.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione, commonly known as the FOD ligand (CAS 17587-22-3), is an asymmetric fluorinated β-diketone. It is specifically engineered to form highly stable, volatile, and soluble metal chelates. The structure combines a sterically bulky tert-butyl group with an electron-withdrawing heptafluoropropyl chain. This combination imparts greater Lewis acidity to the resulting metal complexes compared to non-fluorinated or less-fluorinated analogs, a critical factor for performance in its primary applications as a precursor for chemical vapor deposition (CVD) and as a paramagnetic shift reagent in NMR spectroscopy.

Research Fit

Substituting 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione with simpler β-diketones like acetylacetone (acacH), dipivaloylmethane (dpm), or even other fluorinated versions like hexafluoroacetylacetone (HFAA) is often unviable in optimized processes. The specific asymmetric design of the FOD ligand—balancing the lipophilic, bulky tert-butyl group with the highly fluorinated chain—creates a unique combination of volatility, solubility, and thermal stability in its metal complexes. This balance directly controls process parameters such as deposition rates in CVD and the magnitude of induced shifts in NMR analysis. Comparators may offer lower cost (acacH) or different reactivity (HFAA), but they fail to replicate the specific performance profile of FOD-based compounds, leading to process deviations, lower yields, and inconsistent results.

Substitution Risk

Accelerated Copper CVD Growth

In the hydrogen reduction CVD of copper thin films, the choice of precursor ligand directly dictates process efficiency. A direct comparison of deposition using Cu(fod)₂ versus the common industry benchmark Cu(hfac)₂ (where hfac = hexafluoroacetylacetonate) revealed that higher growth rates are achieved with the FOD-based precursor. This acceleration is attributed in part to differences in the reaction order between the two compounds, making Cu(fod)₂ a more efficient source for high-throughput applications.

| Evidence Dimension | CVD Growth Rate |

| Target Compound Data | Higher growth rate |

| Comparator Or Baseline | Cu(hfac)₂ (Lower growth rate) |

| Quantified Difference | Not numerically specified in abstract, but stated as qualitatively higher. |

| Conditions | Chemical vapor deposition of copper thin films via H₂ reduction. |

For industrial CVD processes, a higher deposition rate translates directly to increased wafer throughput and reduced manufacturing cost per unit.

Enhanced NMR Spectral Resolution

The effectiveness of a lanthanide shift reagent is determined by its ability to bind to a substrate and induce large chemical shifts. The electron-withdrawing heptafluoropropyl group on the FOD ligand makes its lanthanide complexes, such as Eu(fod)₃, more potent Lewis acids compared to non-fluorinated analogs like Eu(dpm)₃. This stronger Lewis acidity results in a more stable adduct with substrate molecules, leading to larger and more effective lanthanide-induced shifts (LIS), which enables superior resolution of complex or overlapping NMR signals.

| Evidence Dimension | Lewis Acidity / Shifting Power |

| Target Compound Data | More Lewis acidic, leading to larger induced shifts |

| Comparator Or Baseline | DPM-based complexes (e.g., Eu(dpm)₃), which are less Lewis acidic |

| Quantified Difference | Qualitative but based on fundamental electronic effects of the perfluoroalkyl substituent. |

| Conditions | NMR analysis of organic substrates with Lewis basic sites (alcohols, ketones, etc.). |

Choosing Eu(fod)₃ over Eu(dpm)₃ allows for clearer spectral analysis and structural assignment without requiring higher field-strength (and more expensive) NMR instrumentation.

High Solubility in Supercritical CO₂

The solubility of chelating agents in supercritical carbon dioxide (scCO₂) is critical for environmentally benign extraction and deposition processes. Experimental measurements of vapor-liquid equilibrium show that fluorinated β-diketones, including 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione, exhibit a higher affinity for CO₂ than their alkylated (non-fluorinated) counterparts, particularly at lower pressures. This enhanced solubility is a key enabler for its use in supercritical fluid technologies.

| Evidence Dimension | Affinity for (Solubility in) Supercritical CO₂ |

| Target Compound Data | Higher affinity |

| Comparator Or Baseline | Alkylated β-diketones (e.g., pentane-2,4-dione, 2,2,6,6-tetramethylheptane-3,5-dione) |

| Quantified Difference | Qualitatively higher, especially at pressures below 80 bar. |

| Conditions | Vapor-liquid equilibrium with supercritical CO₂ at 30°C-45°C. |

This compound's high solubility in scCO₂ makes it a prime candidate for green chemistry applications like supercritical fluid extraction (SFE) of metals or thin-film deposition from supercritical solutions, where non-fluorinated analogs would be ineffective.

High-Throughput Copper MOCVD

For semiconductor manufacturing or materials science applications requiring the deposition of copper films where process speed is a critical economic factor. The use of Cu(fod)₂ is justified over alternatives like Cu(hfac)₂ when the primary goal is to maximize the film growth rate and equipment throughput.

Resolving Complex NMR Spectra

In pharmaceutical research, natural product chemistry, or polymer analysis where molecules possess complex, overlapping ¹H or ¹³C NMR signals. Employing Eu(fod)₃ as a shift reagent provides greater spectral dispersion than traditional reagents like Eu(dpm)₃, enabling more confident structural elucidation and stereochemical assignments.

Supercritical Fluid Extraction of Metal Ions

For developing environmentally friendly processes for extracting metal ions from solid matrices. The high affinity of the FOD ligand for supercritical CO₂ allows for efficient chelation and transport of target metals, offering a viable alternative to processes that rely on large volumes of organic solvents.

Application Fit Matrix

XLogP3

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Explore Compound Types

O4Si-4